molecular formula C7H6N2S B072588 1,3-Benzothiazol-5-amine CAS No. 1123-93-9

1,3-Benzothiazol-5-amine

Cat. No.: B072588
CAS No.: 1123-93-9
M. Wt: 150.2 g/mol
InChI Key: UJZYHMZRXGNDFB-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-5-amine is an aromatic heterocyclic compound with the molecular formula C7H6N2S. It is a derivative of benzothiazole, which consists of a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazol-5-amine can be synthesized through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another approach is the cyclization of 2-aminobenzenethiol with acyl chlorides . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of microwave irradiation and one-pot multicomponent reactions. These methods are favored for their efficiency and ability to produce large quantities of the compound with minimal byproducts .

Chemical Reactions Analysis

N-Alkylation and Cyclization Reactions

1,3-Benzothiazol-5-amine undergoes N-alkylation with α-iodoketones, leading to imidazo[2,1-b] benzothiazolium derivatives. These reactions occur under mild conditions without catalysts or bases .

Example reaction with iodoacetone :

  • Reactants : this compound + iodoacetone
  • Conditions : Room temperature, no base/catalyst
  • Product : 2-Methyl-1H-imidazo[2,1-b] benzothiazol-4-ium triiodide (5a )
  • Key Data :
    • 1H^1H NMR (DMSO-d6_6): δ 8.46 (s, 1H), 2.46 (s, 3H, Me) .
    • Yield : Not explicitly reported, but isolated via iodine-mediated cyclization .

Table 1: N-Alkylation Reactions

ReactantProduct StructureKey Spectral Data (NMR)
2-Thienyl-α-iodoketoneImidazo[2,1-b]benzothiazoleδ 10.28 (NH2_2), 6.04 (CH2_2)
5-Chloro-2-thienyl derivativeChlorinated analogδ 10.31 (NH2_2), 6.01 (CH2_2)

Acylation Reactions

The amine group reacts with acylating agents to form acetamide derivatives.

Example :

  • Reactants : this compound + acetyl chloride
  • Conditions : DMF, 0°C → RT
  • Product : N-(5-Nitro-1,2-benzothiazol-3-yl)acetamide (10 )
  • Yield : 5% after purification .
  • Key Data :
    • 1H^1H NMR (CDCl3_3): δ 8.88 (d, J = 9.4 Hz, 1H) .

Table 2: Acylation Outcomes

Acylating AgentProductYield
Acetyl chlorideAcetamide derivative5%
Chloroacetyl chlorideChloroacetamide analogNot reported

Reduction Reactions

The nitro group in 5-nitro-1,3-benzothiazole is reduced to the corresponding amine using tin(II) chloride or zinc.

Example reduction :

  • Reactants : 5-Nitro-1,3-benzothiazole + SnCl2_2·2H2_2O
  • Conditions : Reflux in ethyl acetate
  • Product : this compound
  • Yield : 52% .
  • Alternative Method : Zinc dust in THF/AcOH (RT, 1 h) .

Key Data :

  • 1H^1H NMR (CDCl3_3): δ 6.86 (dd, J = 2.3, 8.6 Hz), 7.40 (d, J = 2.3 Hz) .

Condensation with Aldehydes

This compound participates in Knoevenagel condensations with aldehydes to form Schiff base intermediates, which are precursors for bioactive derivatives .

Example :

  • Reactants : this compound + aromatic aldehyde
  • Conditions : Ethanol, piperidine catalyst
  • Product : 5-Arylidenethiazolidine-2,4-diones .

Cross-Coupling Reactions

The amine group facilitates coupling with triazines and other electrophiles:

Example :

  • Reactants : this compound + 2,4-dichloro-1,3,5-triazine
  • Conditions : THF, 0°C → RT
  • Product : N-(4-Chloro-1,3,5-triazin-2-yl)-1,3-benzothiazol-5-amine
  • Yield : 26% .

Functionalization via Electrophilic Substitution

The benzothiazole ring undergoes electrophilic substitution at the C-2 and C-6 positions due to electron-rich aromaticity .

Example bromination :

  • Reactants : this compound + Br2_2
  • Conditions : H2_2SO4_4, 0°C
  • Product : 6-Bromo-1,3-benzothiazol-5-amine (hypothetical example based on analogous reactions) .

Critical Analysis of Reaction Pathways

  • N-Alkylation vs. Cyclization : The absence of bases favors intramolecular cyclization post-alkylation, forming fused heterocycles .
  • Acylation Efficiency : Low yields in acetamide formation suggest steric hindrance or competing side reactions .
  • Reduction Selectivity : SnCl2_2 provides higher yields than Zn/AcOH, likely due to milder reducing conditions .

This synthesis versatility underscores this compound’s utility in medicinal chemistry, particularly for developing antimicrobial and antiamyloid agents .

Scientific Research Applications

Medicinal Chemistry

Immunosuppressive Agents
Recent studies have synthesized derivatives of 1,3-Benzothiazol-5-amine as potential immunosuppressive agents. These compounds function as uncompetitive inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH), which plays a critical role in the proliferation of lymphocytes. For instance, a series of amide derivatives were evaluated for their antiproliferative activity on T-Jurkat cell lines and peripheral blood mononuclear cells (PBMCs), revealing reduced cytotoxicity and promising biological activity .

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the benzothiazole core can enhance its anticancer efficacy .

Antimicrobial Activity

This compound has been explored for its antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains, including Enterococcus faecalis. Some derivatives showed notable antibacterial activity, suggesting that benzothiazole compounds could serve as lead structures for developing new antibiotics .

Therapeutic Interventions for Protein Misfolding Diseases

Protein Misfolding Disorders
The compound has been investigated for its potential to mitigate protein misfolding disorders such as Alzheimer's disease and Parkinson's disease. A study evaluated several benzothiazole derivatives for their ability to reduce oligomerization of proteins prone to aggregation. Notably, 5-nitro-1,2-benzothiazol-3-amine was identified as a potent inhibitor of fibril formation in neurotoxic aggregates . This suggests that derivatives of this compound could be developed into therapeutic agents targeting neurodegenerative diseases.

Synthesis and Characterization

The synthesis of this compound typically involves methods such as hydrogenation or reduction of nitro derivatives under various conditions. For example, one method involves the reduction of 5-nitrobenzothiazole using stannous chloride in ethyl acetate . Characterization techniques such as NMR spectroscopy confirm the structure and purity of the synthesized compounds.

Case Studies

Study Application Findings
Study on Immunosuppressive DerivativesEvaluated 18 amide derivativesIdentified reduced cytotoxicity with promising activity against lymphocytes
Antimicrobial EvaluationTested against Enterococcus faecalisSome derivatives demonstrated significant antibacterial activity
Protein Misfolding ResearchAssessed antioligomer activity5-nitro-1,2-benzothiazol-3-amine effectively inhibited fibril formation

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzothiazol-5-amine is unique due to its specific position of the amino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Biological Activity

1,3-Benzothiazol-5-amine is a compound belonging to the benzothiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antibacterial, anti-inflammatory, anticancer, and antiparasitic properties. Additionally, it discusses structure-activity relationships (SAR) and presents relevant case studies and research findings.

Overview of Biological Activities

Benzothiazole derivatives, including this compound, have been extensively studied for their various biological activities. The following table summarizes the key activities reported in the literature:

Biological Activity Description References
AntibacterialEffective against various bacterial strains; some derivatives exhibit similar or superior activity compared to standard antibiotics like ciprofloxacin.
AnticancerInhibits proliferation of cancer cell lines and induces apoptosis; shows potential for dual-action therapies targeting inflammation and cancer.
Anti-inflammatoryReduces levels of inflammatory cytokines such as IL-6 and TNF-α in vitro.
AntiparasiticDemonstrated efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis.

Antibacterial Activity

The antibacterial potential of this compound and its derivatives has been a focal point in recent studies. Research indicates that these compounds can act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.

Case Study: DNA Gyrase Inhibition

In one study, several benzothiazole derivatives were synthesized and screened for their ability to inhibit DNA gyrase. The most active compounds exhibited minimum inhibitory concentrations (MIC) comparable to ciprofloxacin:

  • Compound 19a : MIC = 3.13 μM
  • Reference drug (Ciprofloxacin): MIC = 3.03 μM

Molecular docking studies revealed that these compounds form strong interactions with the enzyme's active site, enhancing their antibacterial efficacy through hydrogen bonding and hydrophobic interactions .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound derivatives. Notably, certain compounds have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Dual Action Against Cancer

A study evaluated the effects of a novel benzothiazole compound (B7 ) on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines:

  • Cytotoxicity : Significant inhibition of cell proliferation was observed at concentrations of 1–4 μM.
  • Mechanism : The compound induced apoptosis and arrested the cell cycle by inhibiting key signaling pathways (AKT and ERK), demonstrating its potential as a dual-action therapeutic agent .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer effects, this compound has shown promise in reducing inflammation:

In Vitro Studies

Research has demonstrated that certain benzothiazole derivatives can significantly lower the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests that these compounds may be beneficial in treating inflammatory diseases .

Antiparasitic Activity

The antiparasitic properties of this compound have also been explored, particularly against Trypanosoma brucei:

Case Study: Human African Trypanosomiasis

In vivo studies in murine models demonstrated that specific derivatives achieved complete cures in both early and late stages of the disease. These findings underscore the potential of benzothiazole derivatives as new leads for developing treatments for neglected tropical diseases .

Structure-Activity Relationships (SAR)

The biological activity of benzothiazole derivatives is significantly influenced by their chemical structure. Modifications at various positions on the benzothiazole ring can enhance or diminish activity:

  • Position 2 : Substituents at this position often enhance antibacterial properties.
  • Position 5 : Modifications here can improve anticancer efficacy.

Research indicates that specific functional groups (e.g., halogens or alkyl chains) can dramatically alter the pharmacological profile of these compounds .

Properties

IUPAC Name

1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZYHMZRXGNDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149988
Record name Benzothiazol-5-amine
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-93-9
Record name 5-Benzothiazolamine
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Record name Benzothiazol-5-amine
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Record name 5-Benzothiazolamine
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Record name Benzothiazol-5-amine
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Synthesis routes and methods I

Procedure details

To a solution of SnCl2 (7.0 g, 8.8 mmol) and 14 mL of con.HCl was added 5-nitrobenzothiazole (0.65 g, 3.6 mmol) in a portion and resulting reaction mixture was stirred for 1 h at 25° C. The reaction mixture was basified with aqueous NaOH and extracted with EtOAc. Combined organic layers were dried over Na2SO4 and concentrated in vacuo, yielding an oil (0.47 g, 3.2 mmol, 89%) which was identified as the amine (>95% pure)and subjected to the following reaction without further purification.
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.65 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
89%

Synthesis routes and methods II

Procedure details

5-Nitrobenzo[d]thiazole (150 mg) was dissolved in THF (20 mL) at 0° C. and AcOH (1 mL) was added followed by Zinc dust (1.65 g). Mixture was stirred at RT for 1 h and was filtered on silica pad (rinsed with EtOAc). Solvent was evaporated, residue was diluted with NaHCO3 and extracted with EtOAc. Organic phases was dried, filtered and evaporated to give benzo[d]thiazol-5-amine.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.65 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 3.46 g of 5-nitrobenzothiazole and 15.7 g of stannous chloride dihydrate in 55 mL of 2-propanol is heated to reflux for 3 hours. The cooled reaction mixture is poured into 150 mL of ice/water and neutralized to pH 7 using solid sodium hydroxide. The mixture is extracted with ethyl acetate (3×50 mL). The combined organic layers are dried over sodium sulfate, filtered through a short pad of silica gel, and rotary evaporated to provide 2.45 g of 5-aminobenzothiazole as a yellow-brown solid.
Quantity
3.46 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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